N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide
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Overview
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and drug synthesis . They are often used as building blocks in the synthesis of various organic molecules .
Molecular Structure Analysis
The compound seems to contain a thieno[3,4-c]pyrazole core, which is a fused heterocyclic compound. Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .Scientific Research Applications
1. GABAA Receptor Inverse Agonism and Cognitive Enhancement
N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide has been researched for its application as a functionally selective inverse agonist at the benzodiazepine site of GABAA alpha5 receptors. It demonstrates potential in enhancing cognition in animal models without exhibiting convulsant or anxiogenic activity, which are common in nonselective GABAA inverse agonists (Chambers et al., 2004).
2. Insecticidal Activity
This compound's derivatives have shown promise in the field of pest control. For instance, N-tert-butyl-N,N'-diacylhydrazines, which share a structural similarity, are known as nonsteroidal ecdysone agonists and are used as benign pest regulators. Studies have indicated that compounds with a similar structure possess good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens (Wang et al., 2011).
3. Valence Tautomerism in Polymer Science
Research into the structural and electronic properties of materials has included studies on polymers with similar molecular structures. One such study involved the examination of valence tautomerism within linear polymers consisting of manganese and quinone subunits, highlighting potential applications in materials science and nanotechnology (Attia & Pierpont, 1997).
4. Antihypertensive Properties
Compounds structurally related to this compound have been investigated for their potential in treating hypertension. These studies have included the synthesis of heterocyclic analogues with beta-adrenoceptor antagonist activity and vasodilating potency, indicating possible applications in cardiovascular therapy (Baldwin et al., 1980).
5. Reactivity in Organic Synthesis
The compound's reactivity has been explored in the context of organic synthesis. For example, studies on the reactivity of related fused derivatives of 1,2,4-triazines have led to the development of novel compounds with various pharmacologic actions, demonstrating its significance in medicinal chemistry (Mironovich & Shcherbinin, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-10(2)6-7-17-14(21)15(22)18-13-11-8-25(23,24)9-12(11)19-20(13)16(3,4)5/h10H,6-9H2,1-5H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQAMWXTIULELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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